molecular formula C6H12N2O4 B3054129 Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- CAS No. 5835-29-0

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-

Cat. No.: B3054129
CAS No.: 5835-29-0
M. Wt: 176.17 g/mol
InChI Key: SJBOEHIKNDEHHO-UHFFFAOYSA-N
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Description

Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an aminoethyl group and a carboxymethyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aminoethylation of Glycine: One common method involves the reaction of glycine with ethylenediamine under controlled conditions to introduce the aminoethyl group.

    Carboxymethylation: The carboxymethyl group can be introduced through the reaction of glycine with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reactions but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxymethyl group, potentially converting it to an alcohol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aminoethyl ketones, while reduction could produce aminoethyl alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its role in neurotransmission and as a potential modulator of glycine receptors.

Medicine:

  • Investigated for its potential therapeutic effects in neurological disorders.
  • Explored as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of biodegradable polymers.
  • Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- exerts its effects is largely dependent on its interaction with biological molecules. It may act by binding to specific receptors or enzymes, modulating their activity. The aminoethyl and carboxymethyl groups can facilitate interactions with various molecular targets, influencing pathways involved in neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

    N-(2-aminoethyl)glycine: Lacks the carboxymethyl group but shares the aminoethyl substitution.

    N-(carboxymethyl)glycine: Lacks the aminoethyl group but has the carboxymethyl substitution.

    N-(2-aminoethyl)-N-(carboxymethyl)alanine: Similar structure but with an additional methyl group on the backbone.

Uniqueness: Glycine, N-(2-aminoethyl)-N-(carboxymethyl)- is unique due to the presence of both aminoethyl and carboxymethyl groups, which confer distinct chemical and biological properties. This dual substitution allows for versatile interactions and applications that are not possible with simpler derivatives.

Properties

IUPAC Name

2-[2-aminoethyl(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-1-2-8(3-5(9)10)4-6(11)12/h1-4,7H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBOEHIKNDEHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440296
Record name Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-29-0
Record name N-(2-Aminoethyl)-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5835-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-aminoethyl)-N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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